Cas no 592507-77-2 ((R)-2,4,6-Triisopropylbenzenesulfinamide)

(R)-2,4,6-Triisopropylbenzenesulfinamide is a chiral sulfinamide derivative widely employed as an auxiliary in asymmetric synthesis. Its sterically hindered triisopropylphenyl group enhances stereoselectivity in reactions such as nucleophilic additions to imines or carbonyl compounds, enabling high enantiomeric excess in product formation. The compound’s rigid structure and electron-rich aromatic system contribute to improved stability and reactivity control. It is particularly valuable in the synthesis of chiral amines, alcohols, and other intermediates for pharmaceuticals and fine chemicals. The (R)-configuration ensures predictable stereochemical outcomes, making it a reliable tool for researchers in asymmetric catalysis and medicinal chemistry.
(R)-2,4,6-Triisopropylbenzenesulfinamide structure
592507-77-2 structure
Product name:(R)-2,4,6-Triisopropylbenzenesulfinamide
CAS No:592507-77-2
MF:C15H25NOS
Molecular Weight:267.430103063583
MDL:MFCD11707208
CID:4654154

(R)-2,4,6-Triisopropylbenzenesulfinamide 化学的及び物理的性質

名前と識別子

    • (R)-2,4,6-Triisopropylbenzenesulfinamide
    • (R)-2,4,6-tri(propan-2-yl)benzenesulfinamide
    • MDL: MFCD11707208
    • インチ: 1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m1/s1
    • InChIKey: GNCSGVCOUMKURC-GOSISDBHSA-N
    • SMILES: [S@@](C1C(=CC(=CC=1C(C)C)C(C)C)C(C)C)(N)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 270
  • トポロジー分子極性表面積: 62.3
  • XLogP3: 4.2

(R)-2,4,6-Triisopropylbenzenesulfinamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1712999-1g
2,4,6-Triisopropylbenzenesulfinamide
592507-77-2 98%
1g
¥3503.00 2024-05-07
abcr
AB307787-250 mg
(R)-2,4,6-Triisopropylbenzenesulfinamide, 97%; .
592507-77-2 97%
250mg
€211.00 2023-06-21
eNovation Chemicals LLC
Y1263083-250mg
Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-
592507-77-2 97%
250mg
$215 2024-06-06
1PlusChem
1P00IAZU-250mg
Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-
592507-77-2 97%
250mg
$105.00 2025-02-28
A2B Chem LLC
AI53258-250mg
(R)-2,4,6-Triisopropylbenzenesulfinamide
592507-77-2 97%
250mg
$97.00 2024-04-19
A2B Chem LLC
AI53258-1g
(R)-2,4,6-Triisopropylbenzenesulfinamide
592507-77-2 97%
1g
$228.00 2024-04-19
eNovation Chemicals LLC
Y1263083-1g
Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-
592507-77-2 97%
1g
$385 2025-02-19
eNovation Chemicals LLC
Y1263083-250mg
Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-
592507-77-2 97%
250mg
$215 2025-02-19
eNovation Chemicals LLC
Y1263083-1g
Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-
592507-77-2 97%
1g
$385 2025-02-19
Alichem
A019090002-1g
(R)-2,4,6-Triisopropylbenzenesulfinamide
592507-77-2 97%
1g
$210.00 2023-09-01

(R)-2,4,6-Triisopropylbenzenesulfinamide 関連文献

(R)-2,4,6-Triisopropylbenzenesulfinamideに関する追加情報

Introduction to (R)-2,4,6-Triisopropylbenzenesulfinamide (CAS No. 592507-77-2)

(R)-2,4,6-Triisopropylbenzenesulfinamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 592507-77-2, is a derivative of benzenesulfinamide, featuring a chiral center that contributes to its unique chemical and pharmacological properties. The presence of isopropyl groups at the 2, 4, and 6 positions enhances its molecular stability and interactions with biological targets, making it a promising candidate for further research and development.

The structure of (R)-2,4,6-Triisopropylbenzenesulfinamide consists of a benzene ring substituted with three isopropyl groups and a sulfinamide functional group. This configuration imparts specific steric and electronic characteristics that are critical for its biological activity. The sulfinamide moiety is known to participate in hydrogen bonding and coordinate with metal ions, which are essential for many enzymatic reactions and protein interactions. The chiral center at the sulfinamide group allows for the existence of enantiomers, each with distinct biological effects.

Recent advancements in the field of asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of (R)-2,4,6-Triisopropylbenzenesulfinamide. These techniques have opened new avenues for drug discovery, particularly in the development of chiral drugs that exhibit higher selectivity and fewer side effects. The enantiomeric purity of this compound is crucial for ensuring its efficacy and safety in therapeutic applications.

One of the most compelling aspects of (R)-2,4,6-Triisopropylbenzenesulfinamide is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features make it a versatile building block for designing molecules that can interact with specific biological pathways. For instance, researchers have explored its use in developing inhibitors targeting enzymes involved in inflammatory responses and cancer progression.

The pharmacological profile of (R)-2,4,6-Triisopropylbenzenesulfinamide has been studied extensively in vitro and in vivo. Preliminary findings suggest that it exhibits inhibitory activity against several key enzymes and receptors. These interactions are mediated by the sulfinamide group's ability to form stable complexes with biological targets. The isopropyl groups further modulate these interactions by influencing the compound's solubility and binding affinity.

In the context of drug development, the synthesis of analogs of (R)-2,4,6-Triisopropylbenzenesulfinamide has been a focus of interest. By modifying the substitution pattern or introducing additional functional groups, researchers aim to enhance its pharmacological properties. For example, derivatives with altered solubility profiles may improve bioavailability, while modifications to the sulfinamide group could enhance binding affinity to specific targets.

The role of computational chemistry in understanding the behavior of (R)-2,4,6-Triisopropylbenzenesulfinamide cannot be overstated. Molecular modeling techniques have been employed to predict its interactions with biological targets and to optimize its structure for improved efficacy. These computational methods provide valuable insights into the compound's mechanism of action and help guide experimental design.

Future research directions for (R)-2,4,6-Triisopropylbenzenesulfinamide include exploring its potential in treating neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a candidate for developing novel therapeutics. Additionally, studies on its metabolic stability and toxicity profile are essential for evaluating its suitability for clinical applications.

The industrial production of (R)-2,4,6-Triisopropylbenzenesulfinamide is another area of active investigation. Scalable synthetic routes are being developed to ensure cost-effective and environmentally sustainable manufacturing processes. These efforts are crucial for making this compound more accessible for both research purposes and commercial applications.

In conclusion, (R)-2,4,6-Triisopropylbenzenesulfinamide (CAS No. 592507-77-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative therapies across various medical fields.

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